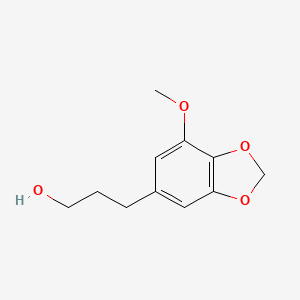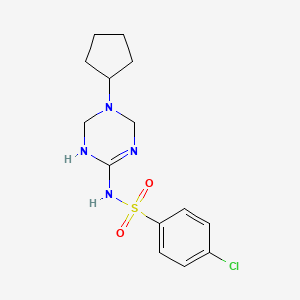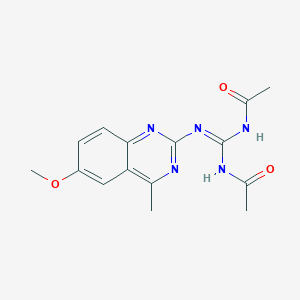![molecular formula C17H17N5O3S B11034512 N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11034512.png)
N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a benzyl group, a sulfonyl group attached to a methylphenyl ring, and a triazole ring. The unique structure of this compound makes it of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “Click” chemistry, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the triazole derivative.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the triazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a carbonic anhydrase inhibitor, which could be useful in treating conditions like glaucoma and epilepsy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with specific properties such as corrosion resistance.
Mechanism of Action
The mechanism of action of N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Carbonic Anhydrase Inhibition: The compound binds to the active site of the carbonic anhydrase enzyme, inhibiting its activity and thus reducing the production of bicarbonate and protons.
Molecular Pathways: The inhibition of carbonic anhydrase affects various physiological processes, including fluid secretion and pH regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids have similar structures and are studied for their biological activities.
Sulfonyl-Containing Compounds: Compounds like 4-hydroxy-N,N,2-trimethyl-1-(4-methylphenyl)sulfonyl-1H-benzimidazole-6-carboxamide share the sulfonyl group and have similar applications.
Uniqueness
N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with moderate potency sets it apart from other triazole derivatives .
Properties
Molecular Formula |
C17H17N5O3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-benzyl-5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H17N5O3S/c1-12-7-9-14(10-8-12)26(24,25)21-16-15(19-22-20-16)17(23)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,23)(H2,19,20,21,22) |
InChI Key |
MAEYARQUTWFPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11034430.png)
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide](/img/structure/B11034450.png)
![4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine](/img/structure/B11034458.png)

![4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11034468.png)
![6-methoxy-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11034472.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}prop-2-enamide](/img/structure/B11034480.png)
![4-[3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B11034484.png)
![N-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B11034487.png)

![1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11034499.png)

![7-(2-hydroxyethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11034505.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11034516.png)
